molecular formula C20H12BrIN2O2 B4634797 N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide CAS No. 313667-48-0

N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide

Cat. No.: B4634797
CAS No.: 313667-48-0
M. Wt: 519.1 g/mol
InChI Key: HOQNNAUQXGLBOG-UHFFFAOYSA-N
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Description

N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide is a complex organic compound featuring a benzoxazole ring substituted with bromine and iodine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the preparation might start with the bromination of a benzoxazole derivative, followed by iodination of the resulting intermediate. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium complexes to facilitate the halogenation steps .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while ensuring safety and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to achieve consistent production at a larger scale.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions might yield derivatives with different halogen atoms, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its ability to bind to specific proteins or enzymes.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s halogen atoms can form strong interactions with these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-3-butoxybenzamide
  • N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-2,6-dimethoxybenzamide

Uniqueness

N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide is unique due to the presence of both bromine and iodine atoms, which can significantly influence its reactivity and interactions compared to similar compounds. This dual halogenation can enhance its binding affinity to molecular targets and increase its potential as a versatile building block in synthetic chemistry.

Properties

IUPAC Name

N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12BrIN2O2/c21-14-5-1-4-13(9-14)20-24-17-11-16(7-8-18(17)26-20)23-19(25)12-3-2-6-15(22)10-12/h1-11H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOQNNAUQXGLBOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC(=CC=C4)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12BrIN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501218843
Record name N-[2-(3-Bromophenyl)-5-benzoxazolyl]-3-iodobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501218843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

519.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313667-48-0
Record name N-[2-(3-Bromophenyl)-5-benzoxazolyl]-3-iodobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=313667-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2-(3-Bromophenyl)-5-benzoxazolyl]-3-iodobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501218843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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